4-Hydroxy-4-methyl-7-decenoic acid gamma-lactone
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Overview
Description
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hexenyl group attached to a dihydro-5-methylfuran-2(3H)-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one typically involves the reaction of hexenyl alcohol with dihydro-5-methylfuran-2(3H)-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one may involve large-scale chemical reactors and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The hexenyl group or other functional groups in the compound can be substituted with different atoms or groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogens, acids, and bases can be employed as reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is utilized in the production of fragrances, flavors, and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-2-Hexenyl acetate: Known for its fruity odor and used in flavor and fragrance industries.
(E)-3-Hexen-1-ol: Commonly found in green leafy plants and used in perfumes and flavorings.
(E)-2-Hexenal: An aldehyde with a strong grassy odor, used in flavor and fragrance formulations.
Uniqueness
(E)-3-Hexenyl)dihydro-5-methylfuran-2(3H)-one stands out due to its unique combination of a hexenyl group and a dihydro-5-methylfuran-2(3H)-one moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
CAS No. |
14252-84-7 |
---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
5-[(E)-hex-3-enyl]-5-methyloxolan-2-one |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-8-11(2)9-7-10(12)13-11/h4-5H,3,6-9H2,1-2H3/b5-4+ |
InChI Key |
NIKDJTTZUYNCMM-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C/CCC1(CCC(=O)O1)C |
Canonical SMILES |
CCC=CCCC1(CCC(=O)O1)C |
boiling_point |
150.00 °C. @ 6.00 mm Hg |
density |
0.960-0.967 |
physical_description |
Colourless liquid; fresh herbaceous note |
solubility |
Insoluble in water; soluble in oil soluble (in ethanol) |
Origin of Product |
United States |
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